molecular formula C12H17NO4S B8065522 (R)-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate

(R)-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate

Cat. No.: B8065522
M. Wt: 271.33 g/mol
InChI Key: VKGQMWVCEBJCSL-SNVBAGLBSA-N
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Description

®-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a benzyl group, a methylsulfonyl group, and a carbamate moiety, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-1-propanol, benzyl chloroformate, and methylsulfonyl chloride.

    Protection of Amino Group: The amino group of ®-2-amino-1-propanol is protected using benzyl chloroformate to form ®-benzyl (2-hydroxypropyl)carbamate.

    Sulfonylation: The hydroxyl group is then sulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine to yield ®-benzyl (1-(methylsulfonyl)propan-2-yl)carbamate.

Industrial Production Methods

In an industrial setting, the production of ®-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and reaction time to maximize yield and purity.

    Purification Techniques: Implementing purification techniques like crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield sulfoxides or sulfones.

    Reduction: Can produce amines or alcohols.

    Substitution: Results in the formation of new carbamates or sulfonamides.

Scientific Research Applications

®-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate has several scientific research applications, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as a building block for the construction of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ®-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved can vary based on the compound’s structure and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    ®-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate: can be compared to other carbamate derivatives such as:

Uniqueness

  • Structural Features : The presence of the benzyl group, methylsulfonyl group, and carbamate moiety makes it unique compared to other carbamate derivatives.
  • Chirality : The compound’s chirality adds an additional layer of complexity and potential specificity in its interactions with biological targets.

Properties

IUPAC Name

benzyl N-[(2R)-1-methylsulfonylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-10(9-18(2,15)16)13-12(14)17-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGQMWVCEBJCSL-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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